molecular formula C13H16O2S2 B3114455 Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester CAS No. 201611-84-9

Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester

Cat. No.: B3114455
CAS No.: 201611-84-9
M. Wt: 268.4 g/mol
InChI Key: MDFLMFRGXQRZII-UHFFFAOYSA-N
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Description

Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester is a chemical compound with the molecular formula C12H14O2S2. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is particularly noted for its role as a reversible addition-fragmentation chain transfer (RAFT) agent in controlled radical polymerization processes .

Mechanism of Action

Target of Action

It is known that this compound is a reversible addition-fragmentation chain transfer (raft) agent . RAFT agents are used in controlled radical polymerization, which is a type of chain growth polymerization where a polymer grows by successive addition of monomers. These agents play a crucial role in regulating the polymerization process.

Mode of Action

Ethyl 2-methyl-2-((phenylcarbonothioyl)thio)propanoate, as a RAFT agent, operates through a mechanism known as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization . This process allows for the controlled radical polymerization of monomers, leading to polymers with defined composition and architecture. The compound is particularly well-suited for the polymerization of methacrylates and methacrylamides .

Biochemical Pathways

As a raft agent, it is involved in the polymerization process of methacrylates and methacrylamides . This process can influence various biochemical pathways depending on the specific monomers being polymerized.

Result of Action

The molecular and cellular effects of Ethyl 2-methyl-2-((phenylcarbonothioyl)thio)propanoate’s action primarily involve the controlled polymerization of monomers into polymers . This results in polymers with defined composition and architecture, which can be used in a variety of applications, including the creation of advanced biomaterials with enhanced properties.

Action Environment

The action, efficacy, and stability of Ethyl 2-methyl-2-((phenylcarbonothioyl)thio)propanoate can be influenced by various environmental factors. For instance, the compound is typically stored at a temperature of 2-8°C to maintain its stability . Furthermore, the polymerization process can be influenced by factors such as temperature, solvent, and the presence of other substances.

Preparation Methods

The synthesis of Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester typically involves the reaction of 2-methylpropanoic acid with phenylthioxomethylthio compounds under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to facilitate the esterification process . Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester is widely used in scientific research due to its versatility:

Comparison with Similar Compounds

Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester can be compared with other RAFT agents such as:

  • 2-(Dodecylthiocarbonothioylthio)-2-methylpropionic acid
  • Methyl 2-(dodecylthiocarbonothioylthio)-2-methylpropionate
  • 2-Cyano-2-propyl benzodithioate

These compounds share similar functionalities but differ in their specific substituents and molecular structures, which can influence their reactivity and suitability for different polymerization processes .

Properties

IUPAC Name

ethyl 2-(benzenecarbonothioylsulfanyl)-2-methylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2S2/c1-4-15-12(14)13(2,3)17-11(16)10-8-6-5-7-9-10/h5-9H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDFLMFRGXQRZII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)SC(=S)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70432571
Record name Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201611-84-9
Record name Propanoic acid, 2-methyl-2-[(phenylthioxomethyl)thio]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70432571
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 201611-84-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Phenyl magnesium bromide was prepared from bromobenzene (6.28 g, 0.04 mol) and magnesium turnings (1 g) in dry THF (30 mL). The solution was warmed to 40° C. and carbon disulfide (3.05 g, 0.04 mol) was added over 15 minutes while maintaining the reactions temperature at 40° C. To the resultant dark brown solution Was added ethyl a-bromoisobutyrate (7 g, 0.036 mol). The reaction temperature was raised to 80° C. and maintained for 60 hours. Ice water (50 mL) was added and the organic products were extracted with diethyl ether (3×50 mL). The combined organic extracts were washed with water, brine and dried over anhydrous magnesium sulfate. After removal of solvent and purification by column chromatography (Kieselgel-60, 70-230 mesh, n-hexane/diethyl ether (9:1) eluent), 2-(ethoxycarbonyl)prop-2-yl dithiobenzoate was obtained as a red oil (4.52 g, 42.2% yield). 1H-nmr (CDCl3) d (ppm): 1.25 (t, 3H, CH2CH3), 1.77 (s, 6H, 2×CH3), 4.17 (q, 2H, OCH2CH3), 7.35 (dd, 2H, meta-ArH), 7.52 (dd, 1H, para-ArH) and 7.95 (d, 2H, ortho-ArH).
Quantity
6.28 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
3.05 g
Type
reactant
Reaction Step Two
Quantity
7 g
Type
reactant
Reaction Step Three
[Compound]
Name
Ice water
Quantity
50 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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